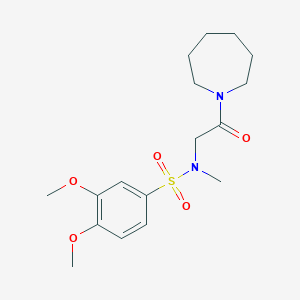
N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide
描述
N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide, also known as AZD-3965, is a small molecule inhibitor that selectively targets monocarboxylate transporter 1 (MCT1). MCT1 is a protein that plays a crucial role in the transport of lactate and other monocarboxylates across the cell membrane. AZD-3965 has been shown to have potential as an anti-cancer agent by inhibiting the uptake of lactate by cancer cells, thereby starving them of energy and inducing cell death.
作用机制
N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide selectively targets MCT1, which is overexpressed in many cancer cells. MCT1 plays a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for cancer cell survival. By inhibiting the uptake of lactate, N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide induces energy starvation in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide has been shown to have minimal toxicity in non-cancerous cells and tissues. However, it can cause metabolic acidosis in some patients, which is a condition characterized by an increase in blood acidity. This effect is thought to be due to the accumulation of lactate in the blood, as a result of the inhibition of MCT1.
实验室实验的优点和局限性
One of the main advantages of N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide is its selectivity for MCT1, which makes it a promising anti-cancer agent with minimal off-target effects. However, one of the limitations of N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide is its potential to cause metabolic acidosis, which can limit its clinical use.
未来方向
Several future directions for research on N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide include:
1. Investigating the potential of N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide in combination with other anti-cancer agents, such as immunotherapy and targeted therapy.
2. Developing strategies to overcome the potential side effects of N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide, such as metabolic acidosis.
3. Studying the role of MCT1 in other diseases, such as diabetes and neurodegenerative disorders, and exploring the potential of N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide as a therapeutic agent in these conditions.
4. Investigating the potential of N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide in preclinical models of drug-resistant cancers, which are often difficult to treat with conventional therapies.
In conclusion, N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide is a promising anti-cancer agent that selectively targets MCT1, a protein that plays a crucial role in the transport of lactate across the cell membrane. N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide has been shown to have potential as a monotherapy or in combination with other anti-cancer agents. However, further research is needed to fully understand its mechanism of action, potential side effects, and clinical efficacy.
科学研究应用
N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide has been extensively studied in preclinical models as a potential anti-cancer agent. In vitro studies have shown that N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide inhibits the uptake of lactate by cancer cells, leading to a decrease in ATP production and induction of cell death. In vivo studies have demonstrated that N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide can inhibit tumor growth in various cancer models, including breast cancer, pancreatic cancer, and lymphoma. N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide has also been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy and chemotherapy.
属性
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-3,4-dimethoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-18(13-17(20)19-10-6-4-5-7-11-19)25(21,22)14-8-9-15(23-2)16(12-14)24-3/h8-9,12H,4-7,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBBENMXDAEFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Azepan-1-yl-2-oxo-ethyl)-3,4-dimethoxy-N-methyl-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(5-chloro-2-pyridinyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3448429.png)
![N-(5-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3448435.png)
![N-(4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3448439.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3448454.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3448460.png)
![N-(4-{[2-(3,4-dimethoxyphenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B3448467.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B3448483.png)
![N-(4-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3448485.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B3448492.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3448500.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3448505.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3448508.png)
![2,4,6,N-Tetramethyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B3448510.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B3448524.png)